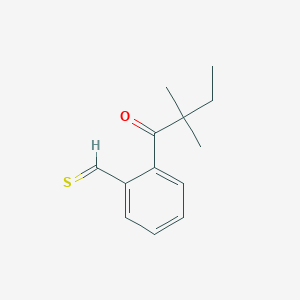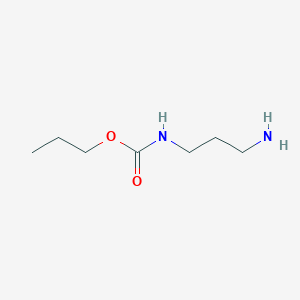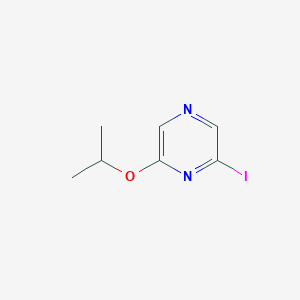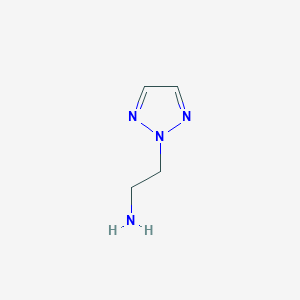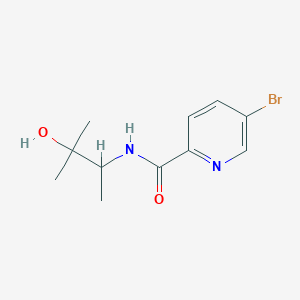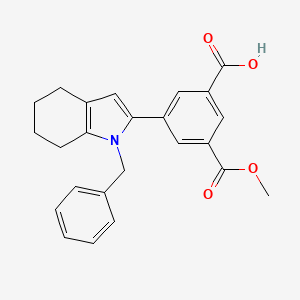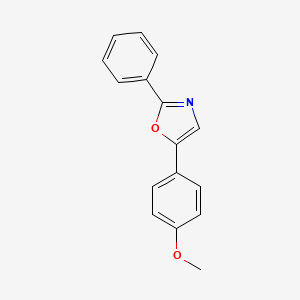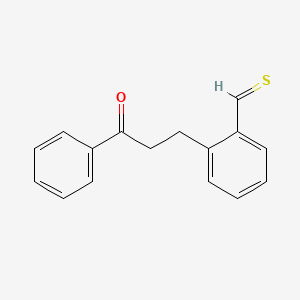
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxo-3-phenylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with a suitable precursor that contains the 3-oxo-3-phenylpropyl group. One common method involves the use of 1-phenylprop-2-yn-1-ol and isoindoline-1,3-dione as starting materials. These compounds are dissolved in toluene, and the reaction is catalyzed by silver carbonate (Ag2CO3) and octahydropyrimido[1,2-α]azepine under reflux conditions at 363 K for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Oxo-3-phenylpropyl)isoindoline-1,3-dione: A structurally similar compound with a different functional group.
Thiobenzaldehyde: The parent compound with a simpler structure.
Phenylpropyl derivatives: Compounds with similar side chains but different functional groups.
Uniqueness
2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 3-oxo-3-phenylpropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H14OS |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-(3-oxo-3-phenylpropyl)thiobenzaldehyde |
InChI |
InChI=1S/C16H14OS/c17-16(14-7-2-1-3-8-14)11-10-13-6-4-5-9-15(13)12-18/h1-9,12H,10-11H2 |
Clé InChI |
UDLMDOFLRAXYGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
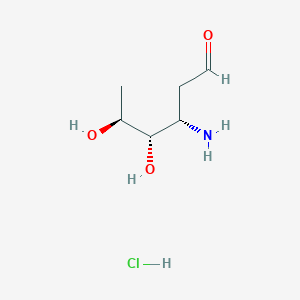
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
